Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic compounds.
Summary of the Application: This compound is an intermediate in the synthesis of the natural product jaspine B, which has been isolated from various sponges and exhibits cytotoxic activity against several human carcinoma cell lines .
Methods of Application or Experimental Procedures: The synthesis of this compound involves a multi-step process starting from L-Serine. The steps include esterification, Bn protection, Boc protection, TBS protection, reduction, and the Corey-Fuchs reaction .
Results or Outcomes: The overall yield of the synthesis process was reported to be 30% .
Specific Scientific Field: This application also falls under the field of Organic Chemistry, specifically in the synthesis of biologically active natural products.
Summary of the Application: This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Methods of Application or Experimental Procedures: .
Results or Outcomes: The compound was synthesized with good yield and selectivity .
Specific Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of chiral organic compounds.
Summary of the Application: (S)-tert-Butyl but-3-yn-2-ylcarbamate is a chiral compound that can be used as a building block in the synthesis of various complex organic molecules .
Methods of Application or Experimental Procedures: The synthesis of this compound typically involves the reaction of an alkynyl bromide with a carbamate, followed by resolution of the racemic mixture .
Results or Outcomes: The compound is typically synthesized with high enantiomeric excess and can be used in subsequent synthetic steps .
Specific Scientific Field: This application is also in the field of Organic Chemistry, specifically in the synthesis of esters.
Summary of the Application: Tertiary butyl esters, including tert-Butyl but-3-yn-2-ylcarbamate, find large applications in synthetic organic chemistry. They can be used as protecting groups or as intermediates in the synthesis of more complex molecules .
Methods of Application or Experimental Procedures: A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
Results or Outcomes: The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
The tert-butyl group (C(CH3)3) acts as a protecting group for the hydroxyl (OH) functionality. Protecting groups are used to temporarily mask the reactivity of a functional group while allowing reactions on other parts of the molecule.
The presence of a terminal alkyne (C≡C) functionality indicates its potential use as a building block in various organic transformations. Alkynes are known for their reactivity in cycloaddition reactions and can be used to create complex carbon skeletons.
tert-Butyl but-3-yn-2-ylcarbamate possesses a linear structure with the following key features:
No data on specific safety hazards associated with tert-Butyl but-3-yn-2-ylcarbamate is currently available []. However, as a general precaution, similar compounds containing alkynes should be handled with care due to their potential explosive nature under specific conditions.
The primary biological activity of tert-butyl but-3-yn-2-ylcarbamate involves its inhibition of acetyl-CoA carboxylase 2. This inhibition affects the fatty acid metabolism pathway, leading to increased mitochondrial fatty acid oxidation and decreased intramyocellular lipid deposition. These effects can enhance insulin sensitivity and improve metabolic health, making it a potential therapeutic agent for conditions such as insulin resistance .
The synthesis of tert-butyl but-3-yn-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with propargyl bromide in the presence of a base like potassium carbonate. This reaction is generally conducted in an organic solvent such as acetonitrile at room temperature.
For industrial applications, the synthesis methods are scaled up for efficiency and yield. Continuous flow reactors and automated systems are often employed to maintain consistent product quality while optimizing reaction conditions .
Tert-butyl but-3-yn-2-ylcarbamate has several applications in biochemical research and pharmaceutical development:
Studies have shown that tert-butyl but-3-yn-2-ylcarbamate interacts specifically with acetyl-CoA carboxylase 2, leading to significant alterations in metabolic processes. The compound's ability to cross biological membranes (blood-brain barrier permeability) enhances its potential as a therapeutic agent .
Several compounds exhibit structural similarities to tert-butyl but-3-yn-2-ylcarbamate. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| (S)-Tert-butyl but-3-yne-2-ylcarbamate | 0.86 |
| Tert-butyl hex-5-yne-1-ylcarbamate | 0.88 |
| (R)-Tert-butyl but-3-yne-2-ylcarbamate | 0.86 |
| Tert-butyl (4-amino butyryl) carbamate | 0.85 |
| Tert-butyl (3-(methylamino) propyl) carbamate | 0.88 |
These compounds share structural features with tert-butyl but-3-yn-2-ylcarbamate but may differ in their biological activity and applications. The unique combination of the alkyne moiety and the carbamate functional group in tert-butyl but-3-yn-2-ylcarbamate contributes to its specific inhibitory action on acetyl-CoA carboxylase 2, distinguishing it from similar compounds .
First reported in the late 20th century, tert-butyl but-3-yn-2-ylcarbamate gained prominence as a protective group for amines in peptide synthesis. The tert-butoxycarbonyl (Boc) group’s acid-labile nature allows selective deprotection, enabling multi-step syntheses of complex molecules. Early applications focused on its role in synthesizing jaspine B, a cytotoxic natural product isolated from marine sponges. The compound’s synthetic utility expanded with advancements in click chemistry, where its alkyne moiety facilitates copper-catalyzed azide-alkyne cycloadditions (CuAAC).
The compound exhibits chirality at the carbon adjacent to the carbamate nitrogen, yielding (R)- and (S)-enantiomers. Enantioselective synthesis methods, such as asymmetric hydrogenation or resolution via chiral chromatography, produce these forms with high optical purity. For example, (R)-tert-butyl but-3-yn-2-ylcarbamate (CAS: 118080-82-3) serves as a precursor to inhibitors of acetyl-CoA carboxylase (ACC), impacting fatty acid metabolism.
Modern applications leverage its dual functionality:
Recent studies highlight its role in:
The synthesis of tert-butyl but-3-yn-2-ylcarbamate from L-serine represents a fundamental approach in the preparation of propargyl carbamate derivatives [9]. The L-serine-derived synthetic pathway typically involves a multi-step transformation that incorporates esterification, protection, reduction, and alkyne formation through the Corey-Fuchs reaction [9]. Research has demonstrated that this amino acid-based approach provides access to chiral alkyne-containing carbamates with overall yields of approximately 30% through seven systematic steps [9].
The initial transformation begins with the esterification of L-serine, followed by benzyl protection of the hydroxyl group and tert-butyl carbamate protection of the amino functionality [9]. The protected serine derivative undergoes tert-butyldimethylsilyl protection before reduction to form the corresponding alcohol [9]. This intermediate then serves as the substrate for the Corey-Fuchs reaction, which installs the terminal alkyne functionality essential for the target carbamate structure [9].
Alternative L-serine-based methodologies have been explored for the synthesis of related propargyl carbamate structures [10]. Studies have shown that L-cystine can serve as an alternative amino acid starting material, providing overall yields of 41% through six steps including esterification, tert-butyl carbamate protection, acetonization, reduction, and Corey-Fuchs reaction [10]. The propargyl functionality in these amino acid-derived syntheses is typically introduced through the systematic manipulation of the carbon chain length and the installation of the terminal alkyne group [11].
The biosynthetic pathway to amino acids containing terminal alkyne groups has been characterized in bacterial systems [14]. Streptomyces cattleya produces terminal alkyne-containing amino acids through a unique pathway involving L-lysine oxidation, halogenation, and triple bond formation through putative allene intermediates [14]. This natural biosynthetic approach provides insight into the enzymatic mechanisms that can be applied to synthetic methodologies for propargyl amino acid derivatives [14].
The Corey-Fuchs reaction serves as a cornerstone methodology for the synthesis of terminal alkynes from aldehydes, making it particularly valuable for tert-butyl but-3-yn-2-ylcarbamate preparation [16] [17]. This two-step transformation involves the initial conversion of aldehydes to dibromoolefins using carbon tetrabromide and triphenylphosphine, followed by treatment with n-butyllithium to generate the terminal alkyne [16] [17].
The mechanism of the Corey-Fuchs reaction proceeds through the formation of dibromomethylene phosphorus ylide intermediate [16]. Triphenylphosphine undergoes nucleophilic attack on carbon tetrabromide, generating an intermediate that subsequently forms the ylide through bromoform anion attack [16]. The aldehyde substrate undergoes addition with this ylide, similar to the Wittig reaction, forming an oxaphosphine intermediate that fragments to yield triphenylphosphine oxide and the dibromoolefin [16].
The second step involves trans-hydrogen bromide elimination with n-butyllithium to form a bromoalkyne intermediate [17]. A second equivalent of n-butyllithium facilitates bromide-lithium exchange, generating the lithium acetylide that can be quenched with acid to provide the terminal alkyne [17]. This mechanism has been confirmed through deuterium-labeling studies that demonstrate the carbene-mediated nature of the transformation [17].
Optimization of the Corey-Fuchs reaction for carbamate synthesis has shown that the addition of zinc powder can reduce the required amount of triphenylphosphine while improving yields and simplifying product separation [18] [19]. The reaction typically proceeds at 0°C in dichloromethane with yields ranging from 80-95% for the terminal alkyne products [18]. For sensitive substrates containing epoxy or other labile functionalities, triethylamine can be substituted for zinc to achieve comparable results [16].
The application of the Corey-Fuchs reaction to carbamate-containing aldehydes requires careful consideration of reaction conditions to prevent deprotection or side reactions [20]. Studies have demonstrated that the reaction can be successfully applied to compounds containing multiple functional groups, including esters, ethers, and protected amines, making it suitable for complex carbamate synthesis [20].
The direct alkylation approach using tert-butyl carbamate and propargyl bromide represents an efficient methodology for tert-butyl but-3-yn-2-ylcarbamate synthesis [24] [25]. This route typically involves the deprotonation of tert-butyl carbamate followed by nucleophilic substitution with propargyl bromide or related propargyl halides [25].
The reaction mechanism proceeds through the formation of a carbamate anion that acts as a nucleophile toward the electrophilic propargyl halide [25]. Phase-transfer catalysis has been employed to facilitate this transformation, with tetrabutylammonium bromide serving as an effective catalyst for the reaction between alkali metal cyanates and propargyl halides [25]. The use of phase-transfer catalysts allows for efficient reaction in heterogeneous systems while maintaining good selectivity for the desired carbamate product [25].
Industrial applications of this methodology have been developed for the preparation of propargyl carbamate derivatives using continuous processes [24]. High-purity propargyl n-butyl carbamate has been synthesized through gas-phase reactions between n-butyl isocyanate and propargyl alcohol at temperatures of 115-160°C [24]. The reaction achieves yields exceeding 99% with residence times of 20-60 minutes in fixed-bed reactors [24].
The propargyl halide route can be extended to include various halogenated propargyl derivatives [25]. Iodopropargyl alcohol has been identified as a particularly effective substrate for carbamate formation, providing high yields when combined with alkyl halides and alkali metal cyanates [25]. The reaction conditions can be optimized through solvent selection, with nitriles, esters, ketones, and dimethylformamide providing suitable reaction media [25].
Alternative approaches have explored the use of N-Boc-protected aminals as substrates for propargyl amine synthesis [26]. These methodologies involve the reaction between N-Boc-aminals and organomagnesium reagents through in situ generated N-Boc-imine intermediates [26]. The resulting N-Boc-propargyl amines can be readily converted to ketimines through oxidation with manganese dioxide [26].
Asymmetric catalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral propargyl carbamate derivatives [29] [30]. The catalytic asymmetric alkynylation of α-imino esters using chiral copper complexes represents a significant advancement in accessing enantiomerically enriched alkyne-containing amino acid derivatives [30].
The copper-catalyzed asymmetric alkynylation employs chiral bis(oxazolidine)-pyridine ligands in combination with copper triflate to achieve excellent enantioselectivities [30]. The reaction proceeds under mild conditions at -10°C, providing products with up to 85% enantiomeric excess and 90% yield [30]. The methodology demonstrates broad substrate scope, accommodating various terminal alkynes including phenyl-substituted, alkyl-substituted, and cyclopropyl-containing derivatives [30].
The mechanism of asymmetric alkynylation involves the formation of chiral copper-alkynyl complexes that undergo nucleophilic addition to the electrophilic imine carbon [30]. The stereochemical outcome is controlled through the coordination environment provided by the chiral ligand, which creates a preferential approach trajectory for the alkyne nucleophile [30]. Deuterium-labeling studies have provided insight into the stereochemical course of the reaction and confirmed the direct nature of the alkynyl transfer [30].
Asymmetric three-component propargyloxylation reactions have been developed using cooperative catalysis with dirhodium complexes and chiral phosphoric acids [29]. This methodology enables the direct installation of propargyloxyl groups with excellent enantioselectivity, providing access to polyfunctionalized succinate derivatives containing adjacent quaternary and tertiary stereocenters [29]. The reaction tolerates various functional groups including pyridyl, alkoxy, amino, and alkenyl substituents [29].
The development of chiral N-heterocyclic carbene catalysts has expanded the scope of asymmetric propargyl compound synthesis [32]. These catalysts enable enantioselective transformations through unique activation modes that complement traditional transition metal catalysis [32]. Recent advances have demonstrated the application of chiral N-heterocyclic carbenes in asymmetric sulfonylation reactions, achieving excellent enantioselectivities for the formation of chiral sulfone-containing compounds [32].
Advanced asymmetric methodologies have incorporated multiple catalytic strategies to achieve stereoselective alkyne functionalization [32]. The combination of photocatalysis, electrocatalysis, and biocatalysis with traditional asymmetric catalysis has enabled new approaches to chiral alkyne synthesis [32]. These hybrid methodologies often provide superior selectivity and efficiency compared to single-catalyst systems [32].
The resolution of racemic propargyl carbamate mixtures represents a practical approach for accessing enantiomerically pure compounds when asymmetric synthesis is not feasible [35] [38]. Classical resolution techniques involve the formation of diastereomeric salts or derivatives that can be separated through crystallization or chromatographic methods [40].
Kinetic resolution of tertiary propargyl alcohols has been achieved through enantioselective silylation using chiral copper hydride catalysts [38]. This methodology provides access to enantiomerically enriched propargyl alcohols with high selectivity factors, particularly when the alkyne terminus carries sterically demanding groups such as triisopropylsilyl [38]. The method accommodates both alkyl,aryl-substituted and dialkyl-substituted propargyl alcohols [38].
The formation of diastereomeric carbamate derivatives has been explored as a resolution strategy [40]. Chiral amines such as brucine, strychnine, and quinine are frequently employed as resolving agents for carboxylic acid derivatives, while chiral acids can be used for the resolution of basic carbamate compounds [40]. The success of resolution depends on the ability to form diastereomeric pairs with sufficiently different physical properties to enable separation [40].
Enzymatic resolution methods have been investigated for propargyl carbamate derivatives [37]. The use of lipases and esterases can provide highly selective hydrolysis of one enantiomer from a racemic mixture, leaving the desired enantiomer in high optical purity [37]. These biocatalytic approaches often operate under mild conditions and can be conducted in aqueous or organic solvent systems [37].
Chromatographic resolution using chiral stationary phases has become increasingly important for analytical and preparative separation of propargyl carbamate enantiomers [37]. Crown ether-based chiral stationary phases and ligand exchange systems have demonstrated effectiveness for amino acid and related carbamate derivatives [37]. The separation of free amino acids eliminates uncertainty in stereochemical assignments compared to derivatized systems [37].
Advanced resolution techniques have incorporated supercritical fluid chromatography for the separation of chiral propargyl compounds [40]. These methods often provide superior resolution efficiency and shorter analysis times compared to traditional liquid chromatography [40]. The development of new chiral stationary phases continues to expand the scope of compounds that can be effectively resolved [40].
Continuous flow reactor technology has revolutionized the industrial synthesis of alkyne-containing carbamates, offering superior control over reaction parameters and enhanced safety profiles [41] [42]. The implementation of microreactor systems for alkyne synthesis provides precise temperature and residence time control while minimizing the formation of byproducts [42].
Flow chemistry applications for alkyne synthesis have demonstrated significant advantages in terms of reaction efficiency and product quality [42]. Representative continuous flow processes for terminal alkyne hydrogenation show conversion rates of 90-99% with selectivities exceeding 90% under optimized conditions [42]. The use of packed-bed reactors with supported palladium catalysts enables residence times of 10-1000 seconds with substrate flow rates ranging from 5 microliters per minute to 3 milliliters per minute [42].
The development of telescoped flow processes has enabled the integration of multiple synthetic steps into continuous operations [43] [45]. Curtius rearrangement coupled with biocatalytic purification strategies has been successfully implemented in flow systems to produce carbamate products with high yield and purity [43] [45]. The scale-up of these flow processes has been demonstrated on 100 millimole scales, showcasing the robust nature of continuous flow methodologies [43] [45].
Photochemical flow reactors have been employed for the synthesis of terminal alkynes through tandem photodeprotection and decarboxylation processes [44] [46]. o-Nitrobenzyl arylpropiolates undergo quantitative photodeprotection at residence times of 500 seconds under 254 nanometer ultraviolet irradiation [44] [46]. The liberated terminal alkynes can be further functionalized in situ through copper-catalyzed click chemistry to yield triazole products [44] [46].
Advanced flow reactor designs have incorporated gas-liquid contacting systems for reactions involving gaseous substrates [51]. Tube-in-tube reactor configurations allow gas permeation from the shell to the inner pipe where liquid reactants flow, enabling efficient gas-liquid reactions [51]. These systems have been successfully applied to ethylene-based reactions and other gas-phase transformations relevant to alkyne synthesis [51].
The optimization of flow reactor systems has focused on maximizing productivity while maintaining product quality [41]. Continuous flow oxidation of alkynes using potassium permanganate has been developed with in-line liquid-liquid separation to prevent reactor clogging by manganese dioxide slurries [41]. The simultaneous use of pulsed sonication enhances mixing and prevents precipitation, ensuring reproducible high yields [41].
The scale-up of alkyne synthesis processes requires careful consideration of multiple parameters including heat transfer, mass transfer, and reaction kinetics [47] [48]. Industrial alkyne production must address the challenges associated with increased reaction volumes while maintaining product quality and safety standards [50].
Heat management becomes critical during scale-up of exothermic alkyne formation reactions [50]. Industrial pilot plants typically employ multiple reactor configurations with varying capacities from 0.2 to 1.0 cubic meters, each designed with specific temperature control capabilities [50]. Maximum design temperatures range from 150°C to 350°C depending on the reactor material and application [50].
Mass transfer limitations can significantly impact reaction efficiency during scale-up [51]. The implementation of static mixers and optimized reactor geometries helps maintain adequate mixing at larger scales [51]. Residence time distribution studies are essential for ensuring uniform reaction conditions across the entire reactor volume [51].
Pressure considerations become increasingly important in large-scale alkyne synthesis [50]. Industrial reactors must be designed to withstand maximum pressures ranging from 0.6 to 10 bar depending on the specific reaction conditions [50]. Safety systems including blow-down systems and pressure relief devices are mandatory for industrial operations [50].
The economic evaluation of scale-up processes must consider raw material costs, energy consumption, and waste generation [48]. Studies have shown that alkene starting materials typically cost at least one order of magnitude less than corresponding alkynes, making alkene-to-alkyne transformations economically attractive [48]. One-pot synthesis methods that eliminate intermediate isolation and purification steps can significantly reduce production costs [48].
Quality control parameters must be established for large-scale production [53]. Pilot plant studies are essential for developing reliable and practical procedures that can be successfully transferred to commercial production [53]. The systematic approach to pilot plant development typically involves six steps: process research, preliminary process design, preliminary process evaluation, process development, final process design, and final process evaluation [53].
Process intensification strategies have been implemented to improve the efficiency of large-scale alkyne synthesis [51]. Microwave-assisted heating, enhanced mixing, and optimized catalyst systems can significantly reduce reaction times and improve yields [51]. The integration of process analytical technology enables real-time monitoring and control of critical process parameters [51].
The selection of environmentally benign solvents represents a critical aspect of green chemistry approaches to tert-butyl but-3-yn-2-ylcarbamate synthesis [54] [55]. Water has emerged as an ideal green solvent for numerous alkyne functionalization reactions, offering both environmental and economic advantages [55] [57].
Aqueous reaction systems have been successfully employed for copper-catalyzed azide-alkyne cycloaddition reactions, which are commonly used in propargyl compound synthesis [55]. Visible-light-promoted copper catalysis in water achieves high yields while enabling recycling of both copper catalyst and solvent [55]. The development of water-compatible catalytic systems eliminates the need for organic solvents and reduces environmental impact [55].
Glycerol has been identified as an effective green solvent for multi-component reactions involving terminal alkynes [55]. One-pot three-component reactions using organic halides, terminal acetylenes, and sodium azide proceed efficiently in glycerol at room temperature [55]. The use of glycerol as a renewable solvent derived from biodiesel production adds to the sustainability profile of these synthetic methods [55].
Deep eutectic solvents have been developed as novel green alternatives for alkyne functionalization reactions [55]. Copper-acidic deep eutectic solvents combining copper salt, choline chloride, and gallic acid enable triazole synthesis under base-free conditions with yields up to 98% [55]. These solvent systems demonstrate excellent stability and recyclability, making them attractive for industrial applications [55].
Solvent-free methodologies have been developed to eliminate solvent-related environmental concerns [54] [56]. Solvent-free copper-catalyzed trisilylation of alkynes provides a practical and atom-economical approach using readily accessible copper catalysts generated in situ [58]. These methods feature easy catalyst preparation, broad substrate scope, and mild reaction conditions [58].
The environmental impact assessment of solvent systems must consider factors such as toxicity, biodegradability, and life cycle analysis [56]. Trichloroacetic acid has been employed as a mild and effective reagent for solvent-free carbamate synthesis, providing high yields and purity while minimizing waste generation [56]. The development of greener protocols emphasizes the use of renewable feedstocks and the reduction of hazardous materials [56].
Ionic liquids and green solvents have been explored for specialized alkyne transformations [57]. The use of water as a hydrogen source in metal-catalyzed reactions aligns with green chemistry principles while providing sustainable alternatives to traditional reductants [57]. These approaches demonstrate the potential for developing environmentally responsible synthetic methodologies [57].
The development of recyclable catalytic systems represents a fundamental principle of green chemistry for alkyne synthesis [61] [62]. Recyclable catalysts combine the advantageous features of both homogeneous catalyst modulation and heterogeneous catalyst recovery [61] [62].
Polysiloxane-encapsulated metal nanoparticle catalysts have demonstrated exceptional recyclability for alkyne functionalization reactions [61]. These nanocatalysts possess high surface areas and can be easily recovered from reaction mixtures without loss of catalytic activity [61]. The catalysts can be reused for up to five consecutive cycles while maintaining excellent yields and selectivity [61].
Silica-supported copper catalysts have been developed for various alkyne coupling reactions with superior recyclability characteristics [61]. The immobilization of copper species on silica supports enables facile catalyst recovery while preventing metal leaching [61]. These heterogeneous systems maintain high catalytic activity across multiple reaction cycles [61].
Graphitic carbon-supported metal nanocatalysts have shown remarkable efficiency for alkyne halogenation reactions [60]. Nano-silver supported on graphitic carbon nitride catalyzes the chlorination, bromination, and iodination of terminal alkynes with excellent yields [60]. The catalyst demonstrates outstanding stability and absence of metal leaching over five reaction cycles [60].
Metal-organic framework catalysts have emerged as highly efficient recyclable systems for alkyne transformations [61]. These crystalline materials offer tunable pore structures and active sites that can be optimized for specific reactions [61]. The high surface areas and defined active sites contribute to superior catalytic performance [61].
Biocatalyst systems have been integrated with flow chemistry for sustainable carbamate synthesis [43]. Immobilized Candida antarctica lipase B has been employed to transform residual benzyl alcohol into easily separable benzyl butyrate [43]. This biocatalytic impurity tagging strategy facilitates downstream purification while maintaining catalyst recyclability [43].
The economic assessment of catalyst recycling must consider factors such as catalyst cost, recovery efficiency, and performance maintenance [63]. Catalyst-in-bag systems have been developed for precious metal recovery in asymmetric synthesis [63]. These systems enable multiple reaction cycles while maintaining yields of 75% and enantiomeric excess values of 90-94% [63].
Electrochemical catalyst regeneration has been explored for sustainable alkyne synthesis [64]. Electrocatalytic semi-hydrogenation of terminal alkynes using recyclable nickel complexes provides chemoselective transformation with high yields [64]. The electrochemical approach enables catalyst regeneration without the need for additional chemical reducing agents [64].
| Catalyst System | Reaction Type | Recyclability | Yield Range | Reference |
|---|---|---|---|---|
| Nano-Ag/g-C₃N₄ | Alkyne halogenation | 5 cycles | 88-99% | [60] |
| Polysiloxane-encapsulated metals | Alkyne coupling | 5 cycles | 70-95% | [61] |
| Silica-copper | Cross-coupling | Multiple cycles | 85-92% | [61] |
| Cu(II)-Deep eutectic solvent | Triazole synthesis | Reusable | Up to 98% | [55] |
| Immobilized CALB | Carbamate synthesis | Stable | 85% (100 mmol scale) | [43] |